TDZD-8

Übersicht

Beschreibung

4-Benzyl-2-methyl-1,2,4-thiadiazolidine-3,5-dione, also known as TDZD-8, is a member of the class of thiadiazolidines . It is a non-ATP competitive inhibitor of glycogen synthase kinase 3beta (GSK3beta) . It was being developed for the potential treatment of Alzheimer’s disease . It has a role as an EC 2.7.11.26 (tau-protein kinase) inhibitor, an apoptosis inducer, an antineoplastic agent, a neuroprotective agent, and an anti-inflammatory agent .

Synthesis Analysis

The synthesis of 4-Benzyl-2-methyl-1,2,4-thiadiazolidine-3,5-dione and its derivatives has been studied . An SAR study has been carried out to examine the effect of varying the C-2 and C-4- substituents on the thiadiazolidinone ring of this compound on antileukemic activity .Molecular Structure Analysis

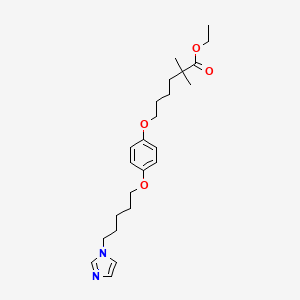

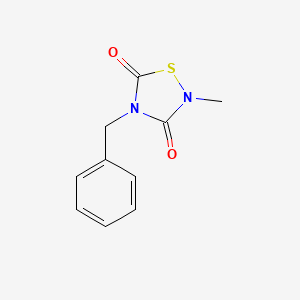

The molecular formula of 4-Benzyl-2-methyl-1,2,4-thiadiazolidine-3,5-dione is C10H10N2O2S . The IUPAC name is 4-benzyl-2-methyl-1,2,4-thiadiazolidine-3,5-dione . The InChI and Canonical SMILES are also provided in the PubChem database .Chemical Reactions Analysis

The chemical reactions involving 4-Benzyl-2-methyl-1,2,4-thiadiazolidine-3,5-dione are not fully appreciated, but the compound has been shown to inhibit NFkappaB, GSK3beta, protein kinase C, FMS-like tyrosine kinase (Flt3), AKT, and KDR . In addition, this compound rapidly depletes free thiols and appears to disrupt membrane integrity .In Vivo

4-Benzyl-2-methyl-1,2,4-thiadiazolidine-3,5-dioneA has been studied for its potential as an antimicrobial agent. It has been shown to inhibit the growth of several bacterial species, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. In addition, it has been used in the synthesis of other compounds, such as amino acids and peptides.

In Vitro

4-Benzyl-2-methyl-1,2,4-thiadiazolidine-3,5-dioneA has also been studied for its potential to modulate the activity of certain enzymes. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). In addition, it has been used to synthesize peptides, such as the cyclic peptide cyclo(L-Phe-L-Ser).

Wirkmechanismus

Target of Action

TDZD-8 primarily targets Glycogen Synthase Kinase 3 beta (GSK-3β) . GSK-3β is a multifunctional serine/threonine protein kinase involved in many fundamental cellular pathways, where it interacts with more than 100 different substrates .

Mode of Action

This compound acts as a non-ATP competitive inhibitor of GSK-3β . It has been proposed that this compound binds closely to residues Arg96, Tyr216, and Lys205 of GSK-3β . The inhibitory activity of this compound is tightly connected to the aromatic ring in N4 and the methyl moiety in N2 .

Biochemical Pathways

The inhibition of GSK-3β by this compound affects multiple biochemical pathways. It has been associated with an early activation of the extracellular signal-regulated kinase (ERK) pathway and increased expression of EGR-1 and p21 genes . A sustained activation of the ERK pathway, a concomitant phosphorylation and activation of ribosomal S6 kinase (p90RSK), and an inactivation of GSK-3β by phosphorylation at Ser 9 have also been observed .

Pharmacokinetics

It’s known that this compound is a selective inhibitor of gsk-3β with an ic50 of 2 μm . It shows less potent activities against Cdk-1/cyclin B, CK-II, PKA, and PKC, with all IC50s of >100 μM .

Result of Action

This compound has been shown to decrease proliferation and induce apoptosis of GL261 glioblastoma cells in vitro, delay tumor growth in vivo, and augment animal survival . It has also been found to inhibit the proliferation and self-renewal of glioblastoma stem cells . Moreover, this compound has been shown to have anti-inflammatory, anti-arthritic, and neuroprotective activities .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, it has been suggested that the compound’s action could be contingent on NMDA receptor signaling . .

Biologische Aktivität

4-Benzyl-2-methyl-1,2,4-thiadiazolidine-3,5-dioneA has been shown to have antimicrobial activity against several bacterial species, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. In addition, it has been used to synthesize peptides, such as the cyclic peptide cyclo(L-Phe-L-Ser).

Biochemical and Physiological Effects

4-Benzyl-2-methyl-1,2,4-thiadiazolidine-3,5-dioneA has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). Inhibition of these enzymes has been shown to reduce inflammation, which is a key factor in many diseases. In addition, it has been shown to inhibit the growth of several bacterial species, which could be beneficial in the treatment of infections.

Vorteile Und Einschränkungen Für Laborexperimente

4-Benzyl-2-methyl-1,2,4-thiadiazolidine-3,5-dioneA has several advantages for laboratory experiments. It is easy to synthesize, has a wide range of applications, and has been shown to have antimicrobial activity. However, it also has some limitations. For example, its mechanism of action is not fully understood, and its effects on humans have not been studied in detail.

Zukünftige Richtungen

The following are some potential future directions for research on 4-Benzyl-2-methyl-1,2,4-thiadiazolidine-3,5-dioneA:

1. Further research into the mechanism of action of 4-Benzyl-2-methyl-1,2,4-thiadiazolidine-3,5-dioneA and its effects on humans.

2. Development of new synthetic methods for the synthesis of 4-Benzyl-2-methyl-1,2,4-thiadiazolidine-3,5-dioneA.

3. Investigation of the potential therapeutic applications of 4-Benzyl-2-methyl-1,2,4-thiadiazolidine-3,5-dioneA in the treatment of infections and diseases.

4. Development of new derivatives of 4-Benzyl-2-methyl-1,2,4-thiadiazolidine-3,5-dioneA with improved properties.

5. Investigation of the potential use of 4-Benzyl-2-methyl-1,2,4-thiadiazolidine-3,5-dioneA as a drug delivery system.

6. Investigation of the potential use of 4-Benzyl-2-methyl-1,2,4-thiadiazolidine-3,5-dioneA as a food preservative.

7. Investigation of the potential use of 4-Benzyl-2-methyl-1,2,4-thiadiazolidine-3,5-dioneA as a biocatalyst.

8. Investigation of the potential use of 4-Benzyl-2-methyl-1,2,4-thiadiazolidine-3,5-dioneA for environmental remediation.

9. Investigation of the potential use of 4-Benzyl-2-methyl-1,2,4-thiadiazolidine-3,5-dioneA in the synthesis of other compounds.

Wissenschaftliche Forschungsanwendungen

Neurodegenerative Erkrankungen

TDZD-8 hat sich als vielversprechend für die Behandlung neurodegenerativer Erkrankungen erwiesen. Es wurde festgestellt, dass es die durch Aggregation vermittelte Pathologie in verschiedenen Modellen für Neurodegeneration hemmt . Insbesondere wurde festgestellt, dass this compound-Analoga PNR886 und PNR962 Alzheimer-ähnliche Tau- und Amyloidaggregate in menschlichen Zellkulturmodellen pathogener Aggregation signifikant reduzieren .

Lebenserweiterung

Neben seinem Potenzial zur Behandlung neurodegenerativer Erkrankungen wurde festgestellt, dass this compound auch die Lebensdauer von C. elegans um 15-30% verlängert . Dies macht this compound zu einem der effektivsten Medikamente zur Lebensverlängerung .

Renale Ischämie/Reperfusionsschädigung

Es wurde festgestellt, dass this compound die Reduktion der Aquaporin-1-Expression durch Aktivierung der Autophagie bei renaler Ischämie-Reperfusionsschädigung verhindert . Dies deutet darauf hin, dass this compound eine potenzielle Behandlung für akute Nierenschädigung (AKI) sein könnte, die durch renale Ischämie/Reperfusion verursacht wird .

Leukämie

This compound hat in verschiedenen primären humanen Leukämiezellen eine antileukämische Aktivität gezeigt. Dies ist möglicherweise auf seine Hemmung von PKC und FLT3 zurückzuführen .

Alzheimer-Krankheit

This compound wurde bei der Behandlung der Alzheimer-Krankheit eingesetzt. Es wurde festgestellt, dass es die Mortalität reduziert, das Verhältnis von aktivem GSK3β zu inaktivem GSK3β senkt und die PP2A-Aktivität wiederherstellt .

Riechkolbenfunktion

This compound wurde verwendet, um seine Wirkung auf die neuronalen Funktionen des Riechkolbens der Maus zu analysieren .

Safety and Hazards

Eigenschaften

IUPAC Name |

4-benzyl-2-methyl-1,2,4-thiadiazolidine-3,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2S/c1-11-9(13)12(10(14)15-11)7-8-5-3-2-4-6-8/h2-6H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDSJDASOXWCHPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)N(C(=O)S1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30399590 | |

| Record name | TDZD-8 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30399590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

327036-89-5 | |

| Record name | TDZD-8 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30399590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Benzyl-2-methyl-1,2,4-thiadiazolidine-3,5-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Ethyl-4-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-(1-ethylpyridin-1-ium-4-yl)-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]pyridin-1-ium;dibromide](/img/structure/B1684252.png)

![(2Z,5E)-3-ethyl-5-(3-methyl-1,3-benzothiazol-2-ylidene)-2-[(1-methylpyridin-1-ium-2-yl)methylidene]-1,3-thiazolidin-4-one;4-methylbenzenesulfonate](/img/structure/B1684266.png)

![3-(3-methylphenyl)-1-[(3R)-1-[2-(2-methylphenyl)-2-oxoethyl]-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl]urea](/img/structure/B1684267.png)

![N-[4-[(5Z)-5-[2-(4-dimethylaminopiperidin-1-yl)-2-oxoethylidene]-4,4-difluoro2,3-dihydro-1-benzazepine-1-carbonyl]phenyl]-2-phenylbenzamide](/img/structure/B1684270.png)

![1-[3-(3,4-Dichlorophenyl)-3-[2-(1-methyl-4-phenylpiperidin-1-ium-1-yl)ethyl]piperidin-1-yl]-2-(3-propan-2-yloxyphenyl)ethanone](/img/structure/B1684271.png)

![4-[(4-Bromophenyl)methyl-(1,2,4-triazol-4-yl)amino]benzonitrile](/img/structure/B1684272.png)